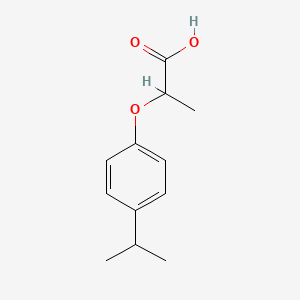

2-(4-Isopropylphenoxy)propanoic acid

Overview

Description

The compound 2-(4-Isopropylphenoxy)propanoic acid is not directly studied in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the analysis of similar substances. For instance, reversed-phase high-performance liquid chromatography (HPLC) is a common technique used for the analysis of various propanoic acid derivatives, as seen in the study of 2-(4-isobutylphenyl)propionic acid and the separation of stereo isomers of a methylsulfonyl phenyl propanoic acid derivative . These methods could potentially be adapted for the analysis of this compound.

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including C-alkylation and subsequent hydrolysis and oxidation, as described for the synthesis of a methylsulfonyl phenyl propanoic acid derivative . While the exact synthesis route for this compound is not provided, similar strategies could be employed, considering the structural similarities.

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivity of a compound. The papers do not directly address the molecular structure of this compound, but techniques such as HPLC are often used to infer structural information based on the behavior of compounds under various chromatographic conditions .

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specific to this compound. However, the acid treatment of lignin derivatives to yield diaryl propanones suggests that propanoic acid derivatives can undergo various chemical transformations, which could be relevant when considering the reactivity of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be deduced from its behavior in analytical techniques. For example, the reversed-phase HPLC method developed for 2-(4-isobutylphenyl)propionic acid and the separation of stereo isomers of a propanoic acid derivative provide insights into the solubility, polarity, and stability of these compounds. Such information could be extrapolated to this compound, considering the structural similarities.

Scientific Research Applications

Enantioselective Syntheses

Research by Hamon et al. (1995) and Hamon et al. (1993) highlights the enantioselective syntheses of ibuprofen and related compounds, which includes 2-(4-Isopropylphenoxy)propanoic acid. They achieved high enantiomeric excess and control of stereochemistry through Sharpless epoxidation and subsequent catalytic hydrogenolysis (Hamon, Massy-Westropp, & Newton, 1995) (Hamon, Massy-Westropp, & Newton, 1993).

One-Pot Synthesis

Faigl and Schlosser (1991) demonstrated a one-pot reaction sequence that leads to the production of 2-(4-isobutylphenyl)propanoic acid, a closely related compound, showcasing an efficient synthesis method (Faigl & Schlosser, 1991).

Adsorption Studies

Kamaraj et al. (2015) explored the adsorption of a similar compound, 2-(2,4-dichlorophenoxy)propanoic acid, using aluminum hydroxides generated through electrochemical methods. This study provides insights into environmental remediation techniques (Kamaraj, Davidson, Sozhan, & Vasudevan, 2015).

Stereoselective Esterification

Pan et al. (1990) investigated the stereoselective esterification of halogen-containing carboxylic acids, including compounds similar to this compound. They studied the effects of alcohol chain length on stereoselectivity and reaction rate (Pan, Kawamoto, Fukui, Sonomoto, & Tanaka, 1990).

Mechanochemistry Applications

Andini et al. (2012) conducted studies on the mechanochemistry of ibuprofen, a derivative of this compound, providing insights into potential applications in pharmaceutical detoxification and waste management (Andini, Bolognese, Formisano, Manfra, Montagnaro, & Santoro, 2012).

Optically Active Aryloxyphenoxy Propanoic Acids

Fracchiolla et al. (2009) synthesized a series of 2-aryloxy-3-phenyl-propanoic acids, which are structurally related to this compound. These compounds were evaluated for potential use as dual agonists with reduced adverse effects, indicating therapeutic applications (Fracchiolla, Laghezza, Piemontese, Tortorella, Mazza, Montanari, Pochetti, Lavecchia, Novellino, Pierno, Conte Camerino, & Loiodice, 2009).

Herbicide Adsorption and Environmental Impact

Research on the adsorption and environmental impact of similar phenoxy acid herbicides provides insights into environmental safety and herbicide management. Studies by Werner, Garratt, and Pigott (2012), and Larsen (1985) delve into these aspects, relevant to the broader class of compounds including this compound (Werner, Garratt, & Pigott, 2012) (Larsen, 1985).

properties

IUPAC Name |

2-(4-propan-2-ylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8(2)10-4-6-11(7-5-10)15-9(3)12(13)14/h4-9H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGMFMWLOKZVBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390668 | |

| Record name | 2-(4-isopropylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

237412-04-3 | |

| Record name | 2-(4-isopropylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

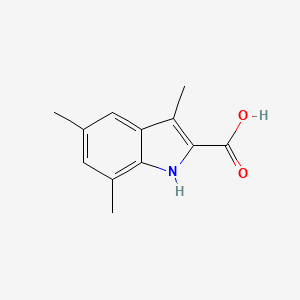

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1274619.png)